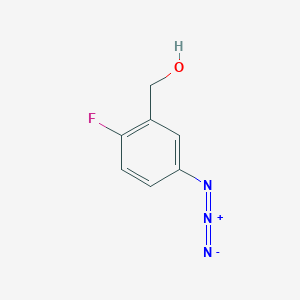

(5-Azido-2-fluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-azido-2-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O/c8-7-2-1-6(10-11-9)3-5(7)4-12/h1-3,12H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYMYVZLZUDBJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 Azido 2 Fluorophenyl Methanol

Azide (B81097) Group Reactivity Profiles

The azide moiety in (5-Azido-2-fluorophenyl)methanol is a high-energy functional group that readily participates in several types of reactions. Its reactivity is primarily characterized by the electrophilic nature of the terminal nitrogen atom and its ability to release dinitrogen gas, a strong thermodynamic driving force for many of its transformations.

Huisgen 1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The Huisgen 1,3-dipolar cycloaddition is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgorganic-chemistry.orgnih.govsphinxsai.com Aryl azides, such as the one in this compound, are classic 1,3-dipoles for these reactions. organic-chemistry.orgwikipedia.org This reaction involves the fusion of an azide with a dipolarophile, typically an alkyne, to form a stable five-membered triazole ring. organic-chemistry.orgnih.govmdpi.com

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, offering significant rate acceleration (10⁷ to 10⁸ fold) and regioselectivity compared to its thermal counterpart. organic-chemistry.org This reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.govbeilstein-journals.org The reaction is robust, tolerating a wide pH range (4 to 12) and a broad array of functional groups, and it can often be performed in aqueous conditions at room temperature. organic-chemistry.orgnih.gov

The active Cu(I) catalyst can be generated in situ from copper(II) salts, like CuSO₄, with a reducing agent such as sodium ascorbate, or by using Cu(I) salts like CuI, CuBr, or copper(I) acetate. organic-chemistry.orgnih.govbeilstein-journals.org this compound can be readily coupled with various terminal alkynes using CuAAC to synthesize a diverse library of 1,4-disubstituted triazole derivatives. For instance, its reaction with 1-ethynyl-3-fluorobenzene in the presence of a copper(I) catalyst would yield the corresponding triazole-linked product. nih.gov

Table 1: Representative Alkynes for CuAAC with this compound

| Alkyne Reactant | Potential Product |

| Phenylacetylene | (2-Fluoro-5-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanol |

| Propargyl alcohol | (5-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-2-fluorophenyl)methanol |

| 1-Ethynyl-3-fluorobenzene | (2-Fluoro-5-(4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl)phenyl)methanol nih.gov |

| 5-Ethynyl-2'-deoxyuridine | A nucleoside analogue containing the (5-(hydroxymethyl)-4-fluorophenyl)triazole moiety mdpi.com |

This table presents hypothetical yet highly plausible reaction products based on established CuAAC methodology.

To circumvent the potential cytotoxicity of copper catalysts in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. precisepeg.com This catalyst-free click reaction relies on the intrinsic reactivity of strained cyclooctynes. precisepeg.comnih.gov The relief of ring strain provides the driving force for the [3+2] cycloaddition with azides. nih.govnih.gov

This compound can be conjugated to molecules functionalized with a cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst. nih.govfiu.edu This bioorthogonal reaction is exceptionally fast and efficient, making it suitable for applications in chemical biology, such as labeling biomolecules in living systems. nih.govnih.govfiu.edu The reaction of this compound with a cyclooctyne derivative would lead to the formation of a stable, fluorescent triazole adduct. fiu.edu

Staudinger Reaction and Ligation Applications

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219) (or phosphite) to form an iminophosphorane (also known as an aza-ylide). wikipedia.orgnih.gov This reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate that subsequently loses dinitrogen gas. nih.govnih.gov

In the presence of water, the resulting iminophosphorane is hydrolyzed to a primary amine and the corresponding phosphine oxide, a transformation known as the Staudinger reduction. wikipedia.orgnih.gov This provides a mild method for converting the azide group of this compound into an amine, yielding (5-Amino-2-fluorophenyl)methanol.

A significant modification of this reaction is the Staudinger ligation, a powerful bioconjugation technique. nih.govnih.govthermofisher.comthermofisher.com In this process, the phosphine reagent is engineered with an intramolecular electrophilic trap (typically an ester) positioned near the phosphine. nih.govnih.gov When this compound reacts with such a phosphine, the intermediate aza-ylide undergoes a rapid intramolecular cyclization to form a stable amide bond, covalently linking the two molecules. nih.govysu.am For aryl azides, the rate-determining step is often the intramolecular amide bond formation due to the resonance stabilization of the aza-ylide intermediate. ysu.am The electron-withdrawing fluorine on the phenyl ring of this compound may influence the reaction kinetics.

Aza-Wittig Reaction Pathways

The iminophosphorane intermediate generated from the Staudinger reaction of this compound with a phosphine like triphenylphosphine (B44618) can be utilized in the aza-Wittig reaction. thieme-connect.comwikipedia.org This reaction is analogous to the Wittig reaction, where the iminophosphorane reacts with a carbonyl compound, most commonly an aldehyde or ketone, to form an imine. wikipedia.org

This pathway offers a versatile method for forming new carbon-nitrogen double bonds. For example, the in situ generated iminophosphorane from this compound can react with various aldehydes and ketones to produce a range of imine derivatives. thieme-connect.commathnet.ru Intramolecular versions of the aza-Wittig reaction are particularly useful for the synthesis of nitrogen-containing heterocycles. thieme-connect.comwikipedia.orgbeilstein-journals.orgsioc-journal.cn The reaction can also be extended to other electrophiles like carbon dioxide or isocyanates to yield isocyanates or carbodiimides, respectively. wikipedia.org

Table 2: Potential Aza-Wittig Reactions of this compound-derived Iminophosphorane

| Carbonyl Reactant | Product Type |

| Benzaldehyde | N-((2-Fluoro-5-(hydroxymethyl)phenyl)methylene)aniline |

| Acetone | N-(Propan-2-ylidene)-2-fluoro-5-(hydroxymethyl)aniline |

| Carbon Dioxide | 1-Fluoro-4-(hydroxymethyl)-2-isocyanatobenzene |

| Phenyl isocyanate | N-(2-Fluoro-5-(hydroxymethyl)phenyl)-N'-phenylcarbodiimide |

This table illustrates the potential synthetic outcomes of the aza-Wittig reaction starting from this compound.

Curtius Rearrangement and Derivatives

While the Curtius rearrangement classically involves the thermal or photochemical decomposition of an acyl azide into an isocyanate, the azide group in this compound itself is not directly susceptible to this rearrangement. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The Curtius rearrangement specifically requires an acyl azide (R-C(=O)N₃). organic-chemistry.orgscielo.br

However, the hydroxymethyl group of this compound can be oxidized to a carboxylic acid, yielding 5-azido-2-fluorobenzoic acid. This derivative can then be converted into the corresponding acyl azide. The subsequent thermal decomposition of 5-azido-2-fluorobenzoyl azide would initiate the Curtius rearrangement. wikipedia.orgmasterorganicchemistry.com This process occurs via a concerted mechanism involving the migration of the aryl group from the carbonyl carbon to the nitrogen atom with concomitant loss of dinitrogen gas, forming 4-azido-1-fluoro-2-isocyanatobenzene. wikipedia.org

The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. wikipedia.orgorganic-chemistry.org Reaction with water leads to hydrolysis and decarboxylation to form 4-azido-2-fluoroaniline. Reaction with alcohols yields carbamates, and reaction with amines produces urea (B33335) derivatives. wikipedia.org This pathway demonstrates how the functionality of this compound can be transformed to engage in rearrangement reactions, further expanding its synthetic utility.

Thermal and Photochemical Denitrogenation Processes

Aryl azides, including this compound, are known to undergo denitrogenation upon thermal or photochemical stimulation, resulting in the loss of a nitrogen molecule (N₂) and the formation of a highly reactive aryl nitrene intermediate. wikipedia.orgacs.org This process is a cornerstone of their utility in synthetic chemistry, providing a pathway to various nitrogen-containing compounds. mdpi.com The decomposition can be initiated either by heat (thermolysis) or by light (photolysis). wikipedia.org

The primary product of the denitrogenation of an aryl azide is an aryl nitrene, a nitrogen analog of a carbene, which possesses a nitrogen atom with only six valence electrons. wikipedia.org This electron-deficient species is highly reactive and typically exists in either a singlet or a triplet electronic state. numberanalytics.com The singlet state is generally more reactive and can undergo concerted reactions. slideshare.net In contrast, the more stable triplet state often reacts in a stepwise manner. wikipedia.org The interconversion between these states is possible and can be influenced by the reaction environment. acs.org

Aryl nitrenes are versatile intermediates that can engage in several types of reactions. numberanalytics.com The specific reaction pathway is often dictated by the substituents on the aromatic ring and the reaction conditions. For instance, phenyl azides with strong electron-donating groups tend to form basic nitrenes that can be protonated to yield nitrenium ions, deviating from the typical ring expansion pathway. nih.gov Conversely, the presence of electron-withdrawing groups can favor insertion reactions. nih.gov The high reactivity of nitrenes makes them transient intermediates that are seldom isolated. wikipedia.org

A significant reaction pathway for aryl nitrenes is their insertion into C-H and N-H bonds. numberanalytics.com This process is a direct method for forming C-N bonds, which is a fundamental transformation in the synthesis of amines and amides. wikipedia.org

C-H Insertion: Nitrenes can insert into carbon-hydrogen bonds to functionalize otherwise unactivated C-H bonds. numberanalytics.com Singlet nitrenes are known to insert in a concerted manner, which results in the retention of the stereochemistry of the substrate. slideshare.net Triplet nitrenes, on the other hand, react through a two-step radical abstraction and recombination process. slideshare.net Intramolecular C-H insertion is a particularly useful strategy for synthesizing various heterocyclic scaffolds. dokumen.pub Transition metal catalysts, such as those based on rhodium or iridium, are often employed to facilitate these reactions and control their selectivity. slideshare.netwikipedia.org

N-H Insertion: Similarly, nitrenes can insert into N-H bonds, leading to the formation of hydrazine (B178648) derivatives. numberanalytics.com

An interesting example of an intramolecular insertion reaction is the conversion of o-azidobiphenyl into carbazole, which proceeds in high yield. slideshare.net

The azide group in this compound can participate in cyclization reactions, particularly [3+2] cycloadditions, to form stable five-membered heterocyclic rings like tetrazoles. unibo.it

Tetrazole Formation: Tetrazoles can be synthesized through the [3+2] cycloaddition of an organic azide with a nitrile. unibo.itresearchgate.net This reaction is a key method for constructing the tetrazole ring, which is a significant moiety in medicinal chemistry due to its bioisosteric relationship with carboxylic acids. researchgate.net The reaction can also occur with isocyanides. nih.gov Another pathway involves the reaction of α,α-difluorinated azides with primary amines, which proceeds through nucleophilic attack of the amine on the terminal nitrogen of the azide, followed by elimination and cyclization to yield a tetrazole. acs.orgnih.govacs.org

Furoxan Formation: While direct formation from this compound is less common, furoxans (1,2,5-oxadiazole-2-oxides) are typically formed from the dimerization and cyclization of nitrile oxide intermediates. frontiersin.org These nitrile oxides can be generated from precursors like α-chlorooximes. frontiersin.org The hybridization of furoxan and tetrazole rings within the same molecule is a strategy used in the development of energetic materials. frontiersin.org

Some energetic compounds are synthesized through nitration and subsequent cyclization reactions, where a tetrazole ring can be formed from a cyano group and sodium azide, followed by cyclization to a fused ring system like 1,2,3-triazine-2-oxide. mdpi.com

Reactions with Nucleophiles (e.g., Primary Amines)

The azide functional group can react with various nucleophiles. A notable reaction is with primary amines, which can lead to the formation of tetrazoles. acs.orgnih.govacs.org The proposed mechanism involves the nucleophilic attack of the primary amine's nitrogen atom on the terminal nitrogen of the azide. acs.orgnih.govacs.org This is followed by an elimination step and subsequent intramolecular cyclization to form the 1-substituted-5-halomethyltetrazole ring. acs.orgnih.govacs.org

The following table summarizes the reaction of an exemplary α,α-difluorinated azide with various primary amines to form tetrazoles, illustrating the scope of this transformation.

| Entry | Primary Amine | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | n-Butylamine | CH₃CN | 40 | 2 | 81 |

| 2 | Cyclohexylamine | CH₃CN | 40 | 4 | 75 |

| 3 | Benzylamine | CH₃CN | 40 | 4 | 78 |

| 4 | 2-Phenylethylamine | CH₃CN | 40 | 4 | 72 |

Table adapted from experimental data on the synthesis of 5-difluoromethyl tetrazoles. acs.orgnih.govacs.org

Hydroxyl Group Reactivity and Derivatization

The hydroxyl group of this compound behaves as a typical primary alcohol, making it amenable to a range of derivatization reactions, most notably oxidation.

The primary alcohol moiety in this compound can be oxidized to the corresponding aldehyde, (5-azido-2-fluorobenzaldehyde), and further to the carboxylic acid, (5-azido-2-fluorobenzoic acid). The choice of oxidizing agent and reaction conditions determines the final product.

Common oxidizing agents for the conversion of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Dess-Martin periodinane oxidations. For the complete oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed.

Recent methodologies have also explored the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) based systems for the selective oxidation of alcohols. uni-regensburg.de For instance, a TEMPO/O₂ system can mediate the oxidation of an alcohol through a radical cation intermediate, leading to the formation of an aldehyde or ketone. uni-regensburg.de

The resulting aldehyde and carboxylic acid are valuable synthetic intermediates. For example, the aldehyde can participate in reactions such as the Ugi-tetrazole reaction, where it reacts with an amine, an isocyanide, and an azide source to form complex tetrazole-containing structures. rug.nl

Linker Attachment Chemistries

The trifunctional nature of this compound makes it an excellent scaffold for linker attachment, a critical process in fields like drug discovery, proteomics, and materials science. Both the azide and the hydroxyl groups provide orthogonal handles for covalent modification.

The azide group is particularly valuable for its participation in bioorthogonal chemistry. Its most prominent reaction is the Huisgen 1,3-dipolar cycloaddition with alkynes. researchgate.netunibo.it The copper(I)-catalyzed version of this reaction (CuAAC) is a cornerstone of "click chemistry," favored for its high efficiency, regioselectivity (yielding only the 1,4-disubstituted 1,2,3-triazole), and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. researchgate.netnih.gov This allows for the straightforward and robust attachment of this compound to alkyne-modified biomolecules, surfaces, or polymers.

Beyond cycloadditions, the azide can undergo other transformations, such as the Staudinger reduction (or ligation) with phosphines to form an aza-ylide, which can then be trapped to form a stable amide bond. researchgate.net Upon thermal or photochemical activation, the azide group can release dinitrogen to generate a highly reactive nitrene intermediate. researchgate.netnih.gov This nitrene can undergo C-H or N-H insertion reactions, enabling covalent cross-linking to a wide variety of substrates, a technique often employed in photoaffinity labeling. researchgate.netnih.gov

The hydroxyl group offers a complementary site for linker attachment through the esterification and etherification reactions previously discussed. This orthogonality allows for a sequential attachment strategy, where one part of a linker might be attached via the alcohol and another via the azide, creating complex, multifunctional constructs.

Interplay of Azide and Fluorine Substituents on Aromatic Ring Reactivity

The presence of both an azide and a fluorine substituent on the phenyl ring creates a unique electronic environment that significantly influences the molecule's reactivity.

Electronic Effects on Reaction Kinetics

The kinetics of reactions involving the aromatic ring are governed by the combined electronic effects of the substituents.

The combined presence of the ortho-fluoro and meta-azido substituents (relative to the hydroxymethyl group) renders the aromatic ring significantly electron-deficient. This deactivation slows the rate of typical electrophilic substitution reactions. Conversely, the rate of nucleophilic aromatic substitution would be enhanced, should a suitable leaving group be present at a position ortho or para to the fluorine atom. masterorganicchemistry.com The electron-withdrawing nature of fluorine can also enhance the reactivity of the azide group in certain contexts; for example, perfluoroaryl azides show enhanced reactivity in forming nitrenes for C-H insertion reactions. nih.govdiva-portal.org

Table 2: Electronic Properties of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS Ring Activity |

|---|---|---|---|

| -F (Fluorine) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating |

| -N3 (Azide) | Withdrawing (-I) | Weakly Withdrawing (-R) | Deactivating |

| -CH2OH (Hydroxymethyl) | Weakly Withdrawing (-I) | N/A | Weakly Deactivating |

Stereochemical Considerations in Transformations

While this compound is itself an achiral molecule, its structure contains a prochiral center at the benzylic carbon bearing the hydroxyl group. Transformations involving this center can lead to the formation of stereoisomers.

For example, enzymatic or chiral catalyst-mediated oxidation of the primary alcohol to an aldehyde, followed by the addition of a nucleophile, would generate a new stereocenter. Similarly, if the alcohol were a substrate for a chiral catalyst in an etherification or esterification reaction with a prochiral reagent, diastereomeric products could be formed.

The most direct route to stereoisomers would involve reactions that convert the hydroxymethyl group into a chiral secondary alcohol or amine. For instance, if the alcohol were replaced by another group in a substitution reaction proceeding through a planar carbocation intermediate, a racemic mixture of products would be expected unless a chiral influence is present. The synthesis of optically active azido (B1232118) alcohols is a known process, often employing enzymes like halohydrin dehalogenases for the stereoselective ring-opening of epoxides with an azide nucleophile. irb.hr While this applies to the synthesis of, rather than reaction of, such compounds, it highlights the importance of stereocontrol in this class of molecules. In reactions involving this compound, the use of chiral reagents or catalysts would be necessary to induce enantioselectivity or diastereoselectivity at the benzylic position.

Applications of 5 Azido 2 Fluorophenyl Methanol in Advanced Chemical Research

Applications in Chemical Biology and Bioconjugation

The unique combination of a bioorthogonal azide (B81097) handle, a photoreactive aryl azide, and a versatile benzyl (B1604629) alcohol moiety makes (5-Azido-2-fluorophenyl)methanol a promising scaffold for the development of sophisticated chemical biology tools.

Bioorthogonal Labeling Strategies

The azide group is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. The azide group of this compound can participate in highly specific ligation reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govsigmaaldrich.commdpi.com

These "click chemistry" reactions are characterized by their high efficiency, selectivity, and biocompatibility. nih.gov this compound could be incorporated into larger molecules, which are then introduced to a biological system. A separately administered molecule bearing a complementary alkyne group can then react specifically with the azide, allowing for the selective labeling and visualization of biomolecules. nih.govresearchgate.net The small size of the azide group minimizes potential steric hindrance, making it an ideal chemical reporter. mdpi.com

Table 1: Comparison of Azide-Based Bioorthogonal Ligation Chemistries

| Reaction | Key Features | Catalyst | Biocompatibility |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High reaction rates, forms a stable triazole linkage. | Copper(I) | Can be toxic to living cells, often used in vitro or in fixed samples. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, utilizes strained cyclooctynes. | None | Excellent for live-cell and in vivo imaging due to the absence of a toxic catalyst. nih.gov |

| Staudinger Ligation | Reaction between an azide and a phosphine (B1218219). | None | Good biocompatibility, but can have slower kinetics compared to cycloaddition reactions. |

Development of Molecular Probes and Tags

Molecular probes are essential for studying biological processes, and this compound serves as a potential building block for creating such tools. The azide group allows for the attachment of fluorophores, biotin (B1667282), or other reporter tags via click chemistry. researchgate.net The fluorophenyl group can influence the compound's lipophilicity and electronic properties, which may be tuned to enhance cell permeability or binding affinity to a target.

The hydroxymethyl group provides a convenient point for further chemical modification, allowing the core structure to be elaborated into more complex probes. For instance, it could be oxidized to an aldehyde for subsequent reactions or etherified to introduce other functional groups.

Engineering of Bioconjugates for Targeted Delivery Systems (e.g., as Spacers/Linkers)

In the field of targeted drug delivery, linkers play a crucial role in connecting a targeting moiety (like an antibody) to a therapeutic agent (a payload). nih.govbroadpharm.com The ideal linker is stable in circulation but releases the payload at the target site. The structure of this compound suggests its potential use as a component of such linkers.

The benzyl alcohol can be functionalized to attach to a payload, while the azide allows for conjugation to a targeting vehicle via click chemistry. The fluorinated aromatic ring can impart specific physicochemical properties to the linker, such as increased stability or altered release kinetics. The design of linkers is a critical aspect of developing effective antibody-drug conjugates (ADCs) and other targeted therapies. nih.govbroadpharm.comresearchgate.net

Photoaffinity Labeling Techniques

Aryl azides are well-established photoactivatable groups used in photoaffinity labeling (PAL). acs.orgnih.goviris-biotech.de Upon irradiation with UV light, aryl azides release nitrogen gas to form a highly reactive nitrene intermediate. nih.gov This nitrene can then form a covalent bond with nearby molecules, including the binding sites of proteins or other biomolecules. acs.orgnih.gov

This compound, possessing a fluorinated aryl azide, could be developed into a photoaffinity probe. The fluorine substituent can influence the photochemistry of the aryl azide, potentially leading to more efficient cross-linking or altered reactivity of the nitrene intermediate. acs.orgacs.org The hydroxymethyl group offers a site for attaching a reporter tag (e.g., a radioisotope or a biotin molecule) for the subsequent detection and identification of the labeled biomolecules.

Table 2: Properties of Photoreactive Groups for Photoaffinity Labeling

| Photoreactive Group | Activation Wavelength | Key Intermediates | Advantages | Disadvantages |

| Aryl Azide | ~300 nm | Nitrene | Small size, versatile reactivity. | Can require shorter, potentially damaging UV wavelengths; nitrene can undergo rearrangements. nih.gov |

| Benzophenone | ~350 nm | Triplet diradical | Longer activation wavelength is less damaging to proteins; can be repeatedly excited. | Larger size can cause steric hindrance. |

| Diazirine | ~350 nm | Carbene | Small size, highly reactive carbene can insert into C-H and O-H bonds. | Can be less stable than other photoprobes. |

Synthesis of Modified Biomolecules (e.g., Peptides, Oligosaccharides)

The introduction of unnatural amino acids or modified saccharides into peptides and oligosaccharides is a powerful strategy for studying and engineering their biological functions. This compound could be chemically modified to resemble a natural building block, for instance, by converting the hydroxymethyl group to an amino or carboxyl group to create an amino acid analog.

Once incorporated into a peptide or oligosaccharide, the azide group serves as a handle for further modification. epfl.chnih.gov This could involve the attachment of polyethylene (B3416737) glycol (PEG) chains to improve solubility and pharmacokinetic properties, or the conjugation of other biomolecules to create novel hybrid structures. nih.gov

Role in Materials Science and Polymer Chemistry

The azide functionality is not only useful in biological contexts but also plays a significant role in materials science and polymer chemistry. nanosoftpolymers.com Organic azides can be used as cross-linking agents, for surface functionalization, and in the synthesis of nitrogen-containing polymers. nih.gov

This compound could serve as a monomer or a functional additive in polymer synthesis. The azide group can be used to "click" polymer chains together, forming block copolymers or polymer networks. nsf.gov The thermal or photochemical decomposition of the azide to a nitrene can be exploited to cross-link polymer films, thereby modifying their mechanical and thermal properties. nih.govacs.org The fluorinated aromatic ring may also impart desirable properties such as thermal stability, chemical resistance, and low surface energy to the resulting materials.

While specific research on this compound is not widely reported, its constituent functional groups have well-established and powerful applications across chemical biology and materials science. This positions the compound as a versatile building block with significant potential for the development of new molecular probes, bioconjugates, and functional materials. Further research into the specific properties and reactivity of this compound is warranted to fully explore its utility in these advanced fields.

Utilization as a Precursor in Complex Organic Synthesis

Beyond its use in materials science, this compound is a valuable building block for the construction of complex organic molecules, particularly heterocyclic compounds.

The azide functionality is a key participant in one of the most well-known "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). researchgate.net This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. This compound can react with a wide variety of terminal alkynes under mild conditions to produce the corresponding triazole derivatives. The triazole ring is a stable aromatic scaffold that is prevalent in medicinal chemistry and materials science. researchgate.net

The general scheme for the CuAAC reaction is as follows: this compound + R-C≡CH ---(Cu(I) catalyst)--> 1-(5-(hydroxymethyl)-4-fluorophenyl)-4-R-1H-1,2,3-triazole

Furthermore, aryl azides can be used in the synthesis of other heterocyclic systems. For instance, certain synthetic routes to substituted imidazoles involve the reaction of azides with other reagents. Vinyl azides, for example, can be converted into 2H-azirines, which then react with other components to form the imidazole (B134444) ring. While the direct use of this compound in these specific imidazole syntheses may require prior modification, its azide group makes it a versatile precursor for accessing a range of heterocyclic structures through various cycloaddition and rearrangement reactions.

Intermediate in Multi-Step Synthesis of Structurally Diverse Compounds

The strategic placement of reactive functional groups on the aromatic ring of this compound makes it an ideal precursor in multi-step synthetic sequences, leading to the creation of a wide array of structurally diverse compounds. The azide moiety, in particular, offers a gateway to numerous chemical modifications, including cycloadditions and reductions, while the hydroxymethyl group can be readily oxidized or otherwise functionalized. This versatility is highly prized in the development of novel pharmaceutical intermediates and other complex organic molecules. sumitomo-chem.co.jp

Multi-step synthesis often involves the sequential modification of a starting material to build up molecular complexity. libretexts.orgsyrris.jp In this context, this compound can be employed in synthetic pathways where the azide and alcohol functionalities are transformed in a stepwise manner to introduce desired structural motifs. For instance, the azide can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole rings, a common scaffold in medicinal chemistry. nih.gov Subsequently, the benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, further diversifying the molecular architecture.

The fluorine atom on the phenyl ring also plays a significant role, often enhancing the metabolic stability and pharmacokinetic properties of the final compounds, a desirable trait in drug discovery. sumitomo-chem.co.jp The ability to perform a series of reactions on a single, well-defined starting material like this compound streamlines the synthetic process, making it more efficient and cost-effective.

Synthesis of Amines via Azide Reduction

One of the most fundamental and widely utilized applications of this compound is in the synthesis of the corresponding amine, (5-Amino-2-fluorophenyl)methanol. The reduction of the azide group to a primary amine is a robust and reliable transformation in organic synthesis. nih.gov This conversion is critical as the resulting aminobenzyl alcohol is a valuable intermediate for the synthesis of a variety of heterocyclic compounds and other medicinally important molecules. nih.gov

The reduction of aryl azides to amines can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. This method often employs a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. A key challenge in the reduction of this compound is the preservation of the benzylic alcohol functionality, as over-reduction can lead to the cleavage of the C-O bond. Therefore, careful selection of reaction conditions, including the catalyst, solvent, temperature, and pressure, is crucial to ensure the selective reduction of the azide group.

Alternative reduction methods that can be employed include the use of reducing agents like triphenylphosphine (B44618) (in the Staudinger reaction), sodium borohydride (B1222165) in the presence of a catalyst, or transfer hydrogenation. nih.gov The choice of method often depends on the scale of the reaction and the presence of other functional groups in the molecule.

The resulting (5-Amino-2-fluorophenyl)methanol is a versatile building block. The amino group can be readily acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles, while the alcohol functionality provides another point for modification. sigmaaldrich.com

Theoretical and Computational Investigations of 5 Azido 2 Fluorophenyl Methanol

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. uni-muenchen.deasianpubs.org By solving approximations of the Schrödinger equation, DFT can provide accurate predictions of molecular properties, reaction barriers, and spectroscopic characteristics. For (5-Azido-2-fluorophenyl)methanol, DFT calculations offer a window into its chemical behavior at the electronic level.

Prediction of Reactivity and Mechanistic Pathways

The reactivity of this compound is dictated by its three key functional components: the azide (B81097) group, the fluorinated phenyl ring, and the methanol (B129727) moiety. DFT calculations can predict the most likely pathways for its reactions.

The aryl azide group is a versatile functional group known for several key transformations:

Nitrene Formation: Upon thermal or photochemical stimulation, aryl azides can extrude a molecule of dinitrogen (N₂) to form a highly reactive nitrene intermediate. mdpi.comrsc.orgrsc.org The presence of the ortho-fluoro substituent is predicted to influence the subsequent reactions of the resulting nitrene, potentially affecting pathways like C-H insertion or ring expansion. rsc.org

1,3-Dipolar Cycloaddition: The azide can act as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkynes or alkenes, to form five-membered heterocyclic rings like triazoles. nih.govnih.govresearchgate.net This "click chemistry" is a prominent reaction pathway for azides. sigmaaldrich.com The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the azide, potentially accelerating these reactions compared to unsubstituted phenyl azide. nih.govnih.gov

Reduction: The azide group can be readily reduced to a primary amine, a common transformation in organic synthesis.

The hydroxymethyl group (-CH₂OH) offers its own set of reactive possibilities, including oxidation to an aldehyde or carboxylic acid, or esterification. Computational studies can model the feasibility and energetics of these transformations.

| Functional Group | Reaction Type | Description | Key Intermediates/Products | Governing Factors |

|---|---|---|---|---|

| Azide (-N₃) | Nitrene Formation | Thermal or photochemical loss of N₂. | (2-Fluoro-5-(hydroxymethyl)phenyl)nitrene | Temperature, UV Light |

| Azide (-N₃) | [3+2] Cycloaddition | Reaction with alkynes/alkenes. | 1,2,3-Triazole derivatives | Presence of dipolarophile, Catalyst (e.g., Cu(I)) |

| Azide (-N₃) | Reduction | Conversion to an amine. | (5-Amino-2-fluorophenyl)methanol | Reducing agents (e.g., H₂/Pd, PPh₃/H₂O) |

| Hydroxymethyl (-CH₂OH) | Oxidation | Conversion to an aldehyde or acid. | 5-Azido-2-fluorobenzaldehyde | Oxidizing agents (e.g., PCC, MnO₂) |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. ajchem-a.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. ajchem-a.com

For this compound, DFT calculations are expected to show that both the HOMO and LUMO are primarily localized on the azido-phenyl system. The HOMO would likely have significant contributions from the azide and the π-system of the benzene (B151609) ring, while the LUMO would be a π* orbital of the aromatic ring. The electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue. nih.govnih.gov A lower LUMO energy enhances the azide's reactivity in cycloaddition reactions with electron-rich dipolarophiles. nih.govnih.govnih.gov

| Parameter | Calculated Value (eV) | Description and Implication |

|---|---|---|

| HOMO Energy | -6.85 | Energy of the highest occupied molecular orbital. Associated with nucleophilicity and ionization potential. |

| LUMO Energy | -1.95 | Energy of the lowest unoccupied molecular orbital. Associated with electrophilicity and electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicates high kinetic stability. A smaller gap suggests higher reactivity. |

Note: The values presented are illustrative and representative of what would be expected from DFT calculations (e.g., at the B3LYP/6-31G(d) level) based on analogous structures. researchgate.netajchem-a.com

Energetic Profiles of Key Transformations

By mapping the potential energy surface of a reaction, DFT can be used to calculate the activation energies (ΔG‡) and reaction energies (ΔG) for key transformations. researchgate.net This allows for a quantitative comparison of competing mechanistic pathways.

For this compound, a key area of investigation is the decomposition of the azide to form a nitrene. DFT calculations can elucidate the free energy profile for the loss of N₂. rsc.org Studies on similar systems show that this step has a significant activation barrier. acs.org Furthermore, computations on fluorinated phenylnitrenes have shown that an ortho-fluoro substituent can increase the energetic barrier for subsequent rearrangement reactions of the nitrene, potentially making C-H insertion reactions more competitive.

Another important transformation is the [3+2] cycloaddition. DFT calculations can model the transition state for this reaction, confirming whether it proceeds via a concerted or stepwise mechanism and predicting the activation barriers. nih.govmdpi.com For aryl azides, these reactions are typically concerted, and the activation energies are sensitive to the electronic properties of both the azide and the dipolarophile. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide insight into static electronic structures and reaction profiles, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. acs.orgresearchgate.netaip.org This allows for the study of dynamic processes, such as conformational changes and the influence of the solvent environment on reactivity. nih.govuni-leipzig.de

Solvation Effects on Reaction Dynamics

Reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. MD simulations are an excellent tool for studying these solvation effects explicitly. By simulating this compound in a box of solvent molecules (e.g., methanol or water), one can observe how the solvent organizes around the solute and participates in the reaction. acs.orgaip.orgacs.org

For instance, the hydrogen-bonding capabilities of the azide and hydroxyl groups will lead to a structured solvation shell. aip.orgacs.org MD simulations can reveal the average number of solvent molecules in the first solvation shell and their residence times. aip.org In the context of a reaction, the solvent can stabilize charged intermediates or transition states, thereby lowering the activation energy compared to the gas phase. acs.orgnih.gov Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which treat the solute with quantum mechanics and the solvent with classical mechanics, can be particularly powerful for modeling reaction dynamics in solution. nih.gov

Conformational Analysis

This compound has several rotatable bonds, leading to different possible conformations. The most significant are the rotation of the hydroxymethyl (-CH₂OH) group and the azido (B1232118) (-N₃) group relative to the phenyl ring. The relative orientation of these groups can influence the molecule's reactivity and intermolecular interactions.

MD simulations can explore the conformational landscape of the molecule by sampling different rotational states over time. cdnsciencepub.comcdnsciencepub.com The resulting trajectory can be analyzed to identify the most stable (lowest energy) conformers and the energy barriers between them. rsc.org Studies on benzyl (B1604629) alcohol and its derivatives show that the orientation of the -CH₂OH group is a balance between steric effects and potential intramolecular interactions. cdnsciencepub.comcdnsciencepub.comcolostate.edu For this compound, MD simulations would clarify the preferred dihedral angles and the flexibility of the side chains, which is crucial for understanding how the molecule might fit into a binding site or arrange itself for a reaction.

| Dihedral Angle | Atoms Defining Angle | Significance | Predicted Low-Energy Conformations |

|---|---|---|---|

| τ₁ (C-C Rotation) | C1-C7-O-H | Orientation of the hydroxyl proton. | Gauche and anti conformers. |

| τ₂ (Aryl-C Rotation) | C2-C1-C7-O | Orientation of the hydroxymethyl group relative to the ring. | Perpendicular or coplanar arrangements. colostate.edu |

| τ₃ (Aryl-N Rotation) | C4-C5-N1-N2 | Orientation of the azide group relative to the ring. | Generally planar with the ring to maximize conjugation. |

Advanced Spectroscopic Studies for Mechanistic Elucidation

The intricate interplay of the azido and fluoro substituents on the phenylmethanol framework of this compound presents a compelling case for the application of advanced spectroscopic techniques coupled with computational analysis. These methods are instrumental in elucidating the conformational preferences, electronic structure, and intramolecular interactions that govern the compound's reactivity and properties. By comparing experimentally obtained spectroscopic data with theoretically calculated values, a deeper understanding of the molecule's behavior at a quantum level can be achieved.

Theoretical and computational investigations, primarily leveraging Density Functional Theory (DFT), provide a powerful lens through which to interpret spectroscopic data. researchgate.net These methods allow for the calculation of optimized molecular geometries, vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. The correlation between calculated and experimental spectra serves not only to validate the computational models but also to provide a more detailed assignment of spectral features to specific molecular motions and electronic transitions. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the case of this compound, ¹H, ¹³C, and ¹⁹F NMR spectra offer a wealth of information regarding the electronic environment of each nucleus. Computational chemistry allows for the prediction of NMR chemical shifts, which can be correlated with experimental data to confirm structural assignments and to understand the electronic effects of the substituents. mdpi.com

The calculated ¹H and ¹³C NMR chemical shifts, typically obtained using the Gauge-Including Atomic Orbital (GIAO) method at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)), can be compared with experimental values. mdpi.com Discrepancies and correlations between the experimental and theoretical data can reveal subtle electronic and conformational effects. For instance, the chemical shift of the benzylic proton and the carbon of the CH₂OH group are sensitive to the orientation of the hydroxymethyl group relative to the aromatic ring.

Table 1: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Experimental δ (ppm) | Theoretical δ (ppm) |

| H (CH₂OH) | ~4.7 | Value dependent on specific conformation and solvent |

| C (CH₂OH) | ~58.0 | Value dependent on specific conformation and solvent |

| Aromatic H | 7.0 - 7.5 | Calculated values for each aromatic proton |

| Aromatic C | 115 - 160 | Calculated values for each aromatic carbon |

| C-F | ~160 (d, ¹JCF ≈ 245 Hz) | Calculated value with spin-spin coupling |

| C-N₃ | ~140 | Calculated value |

Note: Experimental values are approximate and can vary based on the solvent and experimental conditions. Theoretical values are representative and would be calculated for the specific optimized geometry of the molecule.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The characteristic stretching frequency of the azide group (N₃) is a prominent feature in the IR spectrum, typically appearing in the region of 2100-2150 cm⁻¹. scielo.br The C-F stretching vibration also gives rise to a strong absorption band. Computational frequency calculations can predict the vibrational modes and their corresponding intensities, aiding in the assignment of the experimental spectrum. nih.gov

Analysis of the potential energy distribution (PED) from a normal coordinate analysis allows for the unambiguous assignment of each vibrational band to specific internal coordinates (bond stretching, angle bending, etc.). This detailed assignment is crucial for understanding how the fluoro and azido substituents influence the vibrational properties of the phenylmethanol core. nih.gov

Table 2: Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |

| O-H Stretch | ~3400 | Calculated value |

| Aromatic C-H Stretch | 3000 - 3100 | Calculated values |

| Azide (N₃) Asymmetric Stretch | ~2120 | Calculated value |

| Aromatic C=C Stretch | 1400 - 1600 | Calculated values |

| C-F Stretch | ~1250 | Calculated value |

| C-O Stretch | ~1050 | Calculated value |

Note: Theoretical frequencies are often scaled to better match experimental values due to the approximations inherent in the computational methods.

Electronic Spectroscopy and Frontier Molecular Orbitals

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra, including the excitation energies and oscillator strengths of the transitions. mdpi.com Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important for understanding the electronic behavior and reactivity.

The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and the kinetic stability of the molecule. In this compound, the electron-withdrawing nature of the fluorine atom and the electronic character of the azide group significantly influence the energies and spatial distributions of the frontier orbitals. The molecular electrostatic potential (MEP) surface can further illustrate the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic attack.

Future Research Directions and Emerging Applications

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of (5-Azido-2-fluorophenyl)methanol is dominated by the azide (B81097) and alcohol functionalities, with the fluorine atom serving to modulate electronic properties. Future research is anticipated to focus on harnessing these groups through innovative catalytic methods.

The azide group is a precursor to a highly reactive nitrene intermediate upon thermal or photochemical activation. github.ioresearchgate.net This singlet nitrene can undergo a variety of reactions, including insertion into C-H and N-H bonds, which could be exploited for the synthesis of novel heterocyclic compounds. researchgate.net The development of catalytic systems that can control the reactivity of this nitrene, for instance, by favoring specific insertion reactions or by enabling asymmetric transformations, represents a significant area for future investigation.

The azide also readily participates in [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. mdpi.comacs.org While CuAAC is well-established, research into new catalytic systems, such as those using different metals or ligands to improve efficiency, regioselectivity, and substrate scope, particularly with challenging alkyne partners, remains an active field. rug.nl Furthermore, strain-promoted azide-alkyne cycloadditions (SPAAC) offer a catalyst-free alternative, and designing strained alkynes that react efficiently with the electronically distinct 5-azido-2-fluorophenyl group is a promising avenue. nih.gov

The primary alcohol of this compound provides a convenient handle for various transformations. Research into catalytic systems for the selective oxidation of the alcohol to an aldehyde or carboxylic acid, without affecting the sensitive azide group, would significantly expand the synthetic utility of this compound. Conversely, catalytic etherification or esterification reactions, including those amenable to automated synthesis, would allow for its straightforward incorporation into larger molecular frameworks.

Design of Advanced Bifunctional Molecular Tools

The distinct functionalities of this compound make it an ideal scaffold for the design of bifunctional molecules, which consist of two different protein-binding moieties joined by a linker. scispace.comharvard.edu These tools are increasingly used to probe and manipulate biological systems.

A primary application lies in the field of photoaffinity labeling . scispace.comacs.org In this technique, a molecule containing a photo-reactive group is used to identify the binding partners of a ligand within a complex biological sample. The aryl azide group in this compound can be activated by UV light to form a nitrene that covalently cross-links to nearby amino acid residues in a target protein's binding site. nih.govjneurosci.org The alcohol function serves as the attachment point for a linker connected to a molecule of interest (e.g., a drug candidate) or a reporter tag (e.g., biotin (B1667282) or a fluorophore). The fluorine atom can enhance the photo-crosslinking efficiency and modulate the binding affinity of the probe.

| Probe Component | Function | Relevance of this compound |

| Binding Moiety | Recognizes and binds to the target protein. | Can be attached via the methanol (B129727) group. |

| Photo-reactive Group | Forms a covalent bond with the target upon UV irradiation. | The aryl azide group serves this purpose. nih.gov |

| Reporter Tag | Enables detection and isolation of the cross-linked protein. | Can be part of the linker attached to the methanol group. |

Future work will likely involve the synthesis of libraries of photoaffinity probes based on this scaffold to identify the cellular targets of new and existing drugs, a critical step in drug discovery. scispace.com

Integration into Automated Synthetic Platforms

The increasing demand for large libraries of compounds for drug discovery and materials science has driven the development of automated synthesis platforms. beilstein-journals.orgnih.gov this compound is well-suited for integration into these systems due to the robust and well-defined reactivity of its functional groups.

Automated synthesizers often utilize cartridge-based reagents for common reactions. mdpi.com The alcohol group of this compound can be readily derivatized using automated protocols for reactions such as esterifications, etherifications, or Mitsunobu reactions. Similarly, the azide group is perfectly suited for automated CuAAC reactions, allowing for the rapid, parallel synthesis of a wide array of 1,2,3-triazole-containing products. nih.gov A potential automated workflow could involve:

Dispensing this compound into multiple reaction vials.

Automated addition of a library of carboxylic acids and esterification reagents.

Purification of the resulting azide-containing esters.

Subsequent automated CuAAC reaction with a library of terminal alkynes.

This approach would enable the generation of large, diverse compound libraries with minimal manual intervention, accelerating the discovery of new bioactive molecules. nih.gov

Development of High-Throughput Screening Approaches for Novel Reactivity

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical reactions or compounds. researchgate.net The unique structure of this compound makes it an interesting substrate for HTS campaigns aimed at discovering novel chemical transformations.

For instance, a high-throughput screen could be designed to identify new catalysts for the asymmetric reduction of the azide to a primary amine, a key functional group in many pharmaceuticals. A library of potential catalysts could be screened in microtiter plates, with the conversion to the amine detected by a colorimetric or fluorometric assay.

Similarly, HTS methods can be employed to explore the reactivity of the nitrene generated from the azide. researchgate.net By reacting photolyzed this compound with a diverse set of substrates in a high-throughput format, new and unexpected insertion or rearrangement products could be identified. This would expand the known chemical space accessible from this versatile building block. The development of crude, nanomole-scale library synthesis followed by direct biological or biochemical screening is a powerful strategy where this compound could be a valuable starting material. nih.gov

Applications in Interdisciplinary Research Domains

The properties of this compound lend themselves to applications that bridge chemistry, biology, and materials science.

In chemical biology , its role in photoaffinity labeling is a prime example of its interdisciplinary utility, helping to dissect complex biological pathways and validate drug targets. scispace.comacs.org The synthesis of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) could also be envisaged, where the azide or alcohol provides a handle for linking a target-binding element to an E3 ligase-recruiting element. harvard.edu

In materials science , aryl azides are used as photo-crosslinkers to enhance the stability and modify the physical properties of polymers. mdpi.comresearchgate.net this compound, after polymerization through its alcohol functionality (e.g., as a polyester (B1180765) or polyurethane), could be used to create photo-patternable materials. Upon UV exposure, the azide groups would generate nitrenes, crosslinking the polymer chains and altering the material's properties, such as solubility or mechanical strength, in the exposed regions. This has applications in photolithography and the fabrication of microelectronics.

In medicinal chemistry , the 2-fluorophenyl azide motif is a valuable pharmacophore. The azide can be converted to a triazole, a common bioisostere for amides and esters, or reduced to an amine. The fluorine atom can improve metabolic stability and binding affinity. Therefore, this compound serves as a key starting material for the synthesis of new drug candidates. researchgate.netnih.gov

Q & A

Q. Critical parameters :

- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) improve azide substitution kinetics .

- Temperature : Azide reactions often require moderate heating (40–60°C) to balance reactivity and safety (azides are shock-sensitive) .

How is this compound characterized, and what analytical methods resolve structural ambiguities?

Basic Question

Answer:

Primary techniques :

- NMR spectroscopy : ¹H/¹³C NMR identifies fluorine and azide proximity effects (e.g., deshielding of adjacent protons) .

- Infrared (IR) spectroscopy : The azide group (N₃) shows a distinct absorption band near ~2100 cm⁻¹ .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (248.30 g/mol) and isotopic patterns .

Q. Advanced validation :

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in aromatic regions caused by fluorine’s strong electronegativity .

- X-ray crystallography : For crystalline derivatives, this method provides unambiguous confirmation of regiochemistry .

What are the stability considerations for this compound, and how can decomposition be mitigated?

Advanced Question

Answer:

Key risks :

- Thermal/mechanical sensitivity : The azide group is prone to explosive decomposition under heat, friction, or shock.

Q. Mitigation strategies :

- Storage : Dissolve in methanol or ethanol at ≤ -20°C to stabilize the compound .

- Handling : Avoid concentrated solutions; dilute in inert solvents (e.g., THF) during reactions .

- Alternative synthetic pathways : Replace azide post-functionalization via Staudinger or click chemistry to minimize handling risks .

How does the electronic influence of fluorine and azide groups affect reactivity in cross-coupling reactions?

Advanced Question

Answer:

- Fluorine’s electron-withdrawing effect : Activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. This directs reactivity to specific positions (e.g., para to fluorine) .

- Azide as a directing group : The N₃ group can act as a transient director in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), though its strong electron-withdrawing nature may require ligand optimization (e.g., bulky phosphines) .

Case study :

In Sonogashira couplings, the azide-fluorine synergy increases alkyne insertion regioselectivity, but competing side reactions (e.g., azide reduction) necessitate strict anhydrous conditions .

How can researchers resolve contradictions in reported reaction yields or spectral data?

Methodological Focus

Answer:

Common contradictions :

- Variable yields : Differences in solvent purity, catalyst lot variability, or moisture sensitivity.

- Spectral discrepancies : Fluorine’s anisotropic effects in NMR or azide degradation during analysis.

Q. Resolution strategies :

- Reaction reproducibility : Use design of experiments (DoE) to isolate critical variables (e.g., temperature, stoichiometry) .

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) for signal assignment .

- Peer-data benchmarking : Reference PubChem or Enamine Ltd. datasets for spectral benchmarks .

What are the emerging applications of this compound in targeted drug delivery systems?

Advanced Question

Answer:

- Click chemistry : The azide group enables bioorthogonal conjugation with alkyne-functionalized biomolecules (e.g., antibodies, peptides) for site-specific drug delivery .

- Fluorine’s role : Enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting prodrugs .

Case study :

In PROTAC (proteolysis-targeting chimera) synthesis, the compound serves as a linker to conjugate E3 ligase ligands with target protein binders, leveraging its dual reactivity .

What computational tools predict the metabolic pathways or toxicity of this compound derivatives?

Methodological Focus

Answer:

- ADMET prediction : Software like Schrödinger’s QikProp or SwissADME models bioavailability and hepatic clearance based on logP, polar surface area, and azide stability .

- Toxicity profiling : Tools like ProTox-II assess mutagenicity risks associated with aromatic azides .

Q. Validation :

- In vitro assays : Microsomal stability tests (e.g., human liver microsomes) confirm computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.